4-Methoxy-7-methylthieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-methoxy-7-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-12-7-6(5)9-4-10-8(7)11-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWRKTFQFNBRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thienopyrimidines are bicyclic systems combining thiophene and pyrimidine rings, valued for their pharmacological properties. The introduction of methoxy and methyl groups at specific positions modulates electronic and steric properties, influencing biological activity. The synthesis of 4-methoxy-7-methylthieno[3,2-d]pyrimidine demands careful control over substituent placement, often achieved through sequential functionalization or tandem cyclization strategies.
Synthetic Strategies for this compound
Nucleophilic Aromatic Substitution (SNAr)
A common approach involves substituting a chlorine atom at the 4-position of a preformed 7-methylthieno[3,2-d]pyrimidine core with a methoxy group. Source demonstrates this strategy using 4-chloro-7-methylthieno[3,2-d]pyrimidine as a precursor. Reaction with sodium methoxide in dimethylformamide (DMF) at elevated temperatures (140°C) facilitates displacement, yielding the 4-methoxy derivative.
- Precursor: 4-Chloro-7-methylthieno[3,2-d]pyrimidine
- Reagent: Sodium methoxide (NaOMe)
- Solvent: DMF
- Temperature: 140°C
- Yield: 92% (analogous reaction for 7-methyl derivative)
Cyclization of Thiophene Derivatives
Alternative routes construct the pyrimidine ring from functionalized thiophene precursors. Patent outlines a method for pyrrolopyrimidines using formamidine acetate and alkali-mediated cyclization, which could be adapted for thienopyrimidines. For example, condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate generates a diene intermediate, which undergoes cyclization with formamidine salts to form the pyrimidine ring.
- Cyclization Agent: Formamidine acetate
- Base: Sodium methoxide
- Solvent: Methanol
- Temperature: 65–70°C (post-condensation)
- Yield: 90.2% (for analogous pyrrolopyrimidine)
Detailed Methodologies and Optimization
Stepwise Functionalization
Synthesis of 7-Methylthieno[3,2-d]pyrimidine Core
The 7-methyl group is introduced early via alkylation or by using methyl-substituted starting materials. In, 4-chloro-7-methylthieno[3,2-d]pyrimidine is prepared by reacting 4-aminophenol with 4-chloro-7-methylthieno[3,2-d]pyrimidine under basic conditions (K2CO3 in DMF).
Methoxy Group Installation
Methoxy substitution at the 4-position is achieved via SNAr. A mixture of 4-chloro-7-methylthieno[3,2-d]pyrimidine and sodium methoxide in DMF is heated to 140°C for 2 hours, followed by aqueous workup and chromatography.
Optimization Insights:
One-Pot Cyclization-Functionalization
An alternative route synthesizes the thienopyrimidine ring with pre-installed substituents. For instance, reacting 2-amino-3-methylthiophene-4-carbonitrile with formamidine acetate under basic conditions could yield the 7-methylpyrimidine core, followed by methoxylation.
Hypothetical Reaction Scheme:
- Cyclization:
$$ \text{2-Amino-3-methylthiophene-4-carbonitrile} + \text{Formamidine acetate} \xrightarrow{\text{NaOMe}} \text{7-Methylthieno[3,2-d]pyrimidin-4-amine} $$ - Chlorination:
$$ \text{7-Methylthieno[3,2-d]pyrimidin-4-amine} \xrightarrow{\text{POCl}_3} \text{4-Chloro-7-methylthieno[3,2-d]pyrimidine} $$ - Methoxylation:
$$ \text{4-Chloro-7-methylthieno[3,2-d]pyrimidine} \xrightarrow{\text{NaOMe}} \text{this compound} $$
Comparative Analysis of Methodologies
*Yield extrapolated from analogous pyrrolopyrimidine synthesis.
Applications and Derivatives
This compound serves as a precursor for kinase inhibitors, as seen in, where analogous ureas exhibit VEGFR-2 inhibition. The methoxy group enhances solubility, while the methyl group stabilizes the thiophene ring conformation.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The methoxy and methyl groups at positions 4 and 7, respectively, influence the electronic properties of the thieno[3,2-d]pyrimidine core, facilitating selective substitutions.
Chlorine Displacement
4-Chloro-7-methylthieno[3,2-d]pyrimidine serves as a precursor for nucleophilic substitution. Reactions with phenols or amines proceed under basic conditions:
Mechanistic Insight :
- The reaction leverages the electron-deficient pyrimidine ring, activating the 4-position for nucleophilic attack.
- Polar aprotic solvents (e.g., DMF, NMP) enhance reactivity by stabilizing transition states .
Amination and Urea Formation
Amination at the 4-position generates pharmacologically relevant ureas and thioureas.
Reaction with Isocyanates
4-Amino intermediates react with aryl isocyanates to form urea derivatives:
Critical Observations :
- Electron-withdrawing substituents (e.g., -CN) on the aryl isocyanate enhance urea stability .
- Reactions proceed regioselectively without requiring catalysts .
Biological Relevance
Derivatives of 4-methoxy-7-methylthieno[3,2-d]pyrimidine show promise as kinase inhibitors:
| Derivative | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-3-[4-(7-methyl |
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
4-Methoxy-7-methylthieno[3,2-d]pyrimidine serves as an essential precursor in the synthesis of more complex heterocyclic compounds. Its structural characteristics allow it to participate in various chemical reactions, facilitating the development of novel derivatives with enhanced properties.
Biological Research
Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor, influencing biological macromolecules' interactions. Its potential to modulate enzymatic activity makes it a candidate for further exploration in biochemical pathways.
Anticancer Properties
Numerous studies have investigated the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231. The antiproliferative activity has been linked to mechanisms such as thymidylate synthase inhibition and cell cycle arrest .
Medical Applications
Antiviral and Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antiviral and antimicrobial activities. These properties suggest its potential utility in developing new therapeutic agents against infectious diseases.
Case Studies on Antitumor Activity
A study highlighted the synthesis and evaluation of novel thieno[3,2-d]pyrimidine derivatives that exhibited promising antitumor activity against specific cancer cell lines. For example, compound 12e demonstrated remarkable efficacy against SU-DHL-6 cells with an IC50 value of 0.55 μM while showing low toxicity towards HEK293T cells (CC50 = 15.09 μM) .
Industrial Applications
Material Development
The compound is also utilized in the development of new materials and pharmaceuticals. Its unique chemical structure allows for modifications that can lead to materials with desirable properties for industrial applications .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of 4-Methoxy-7-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
2.1.1. 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine (CAS 35265-83-9)
- Structural Differences : Chlorine atoms replace the 4-methoxy group, increasing electronegativity and reactivity.
- Impact: The electron-withdrawing Cl substituents enhance susceptibility to nucleophilic substitution, making this compound a preferred intermediate for further functionalization. The methyl group at position 7 remains conserved, suggesting shared synthetic utility with 4-Methoxy-7-methylthieno[3,2-d]pyrimidine .
- Applications : Used in cross-coupling reactions to generate kinase inhibitors or fluorescent probes .
2.1.2. 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (CAS 827614-35-7)
- Impact : The phenyl group enhances lipophilicity and may improve target binding in kinase inhibitors (e.g., ALK inhibitors). The 4-Cl group offers a reactive site for further derivatization .
2.1.3. Ethyl 3-amino-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate (7a)
- Structural Differences : An additional pyridine ring and ester functional group extend the conjugated system.
- Impact: The extended π-system and polar ester group improve solubility and binding affinity in multi-target kinase inhibitors.
Isomeric Thieno[2,3-d]pyrimidine Derivatives
2.2.1. 4-Methoxythieno[2,3-d]pyrimidine
- Structural Differences : The thiophene ring is fused at the [2,3-d] position, altering electron distribution.
- Impact : The [2,3-d] fusion reduces planarity compared to [3,2-d], affecting aromatic stacking interactions. These derivatives are synthesized via nucleophilic substitution of 4-chloropyrimidines and show antibacterial activity .
2.2.2. Thieno[2,3-d]pyrimidinediones
- Structural Differences : A dione group replaces the methoxy and methyl substituents.
- Impact : The electron-deficient dione core enhances hydrogen-bonding capacity, contributing to antimicrobial activity against resistant strains .
Furochromenylideneamino-Pyrimidine Hybrids
- Structural Differences: A furochromene moiety replaces the thieno-pyrimidine core.
- Impact : The oxygen-containing furan ring reduces sulfur-mediated toxicity and alters pharmacokinetics. These hybrids exhibit analgesic and anti-inflammatory activities, highlighting the role of heteroatom choice in bioactivity .
Biological Activity
4-Methoxy-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. Its structure features a thieno ring fused with a pyrimidine, characterized by the presence of a methoxy group at the fourth position and a methyl group at the seventh position of the thieno ring. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in cancer treatment where enzyme inhibition can disrupt tumor growth.
- DNA/RNA Interaction : There is evidence suggesting that this compound may interact with DNA or RNA, impacting gene expression and cellular processes that are crucial for cancer cell survival and proliferation.
Cytotoxicity and Antiproliferative Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown:
- Cytotoxic Effects : The compound has shown effectiveness against breast cancer cell lines such as MDA-MB-231 and MCF-7. Reports indicate IC50 values in the nanomolar range, highlighting its potency as an anticancer agent .
- Selectivity : The compound exhibits selectivity towards cancer cells compared to normal cells, making it a promising candidate for targeted cancer therapies .
Comparative Analysis
To understand the biological activity of this compound better, it is useful to compare it with other thienopyrimidine derivatives. The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-7-methylthieno[3,2-d]pyrimidine | Chlorine substitution at position 4 | Anticancer activity |
| 5-Methylthieno[3,2-d]pyrimidine | Methyl group at position 5 | Cytotoxic effects on cancer cells |
| 4-Amino-thieno[3,2-d]pyrimidine | Amino group at position 4 | Potential anti-inflammatory properties |
Case Studies
Several studies have highlighted the pharmacological potential of this compound:
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of MDA-MB-231 cells with an IC50 value of approximately . Another study indicated that it could also inhibit VEGFR-2 tyrosine kinase activity, which is crucial for tumor-associated angiogenesis .
- Mechanistic Insights : Research involving molecular modeling and docking studies has provided insights into how this compound interacts with target proteins involved in cancer progression. These studies suggest that the methoxy group enhances its binding affinity to these targets .
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-Methoxy-7-methylthieno[3,2-d]pyrimidine to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols, starting with cyclization of thiophene and pyrimidine precursors. Key factors include:
- Reaction Conditions : Temperature (e.g., reflux vs. room temperature), solvent choice (polar aprotic solvents like DMF or DMSO enhance reactivity), and catalysts (e.g., Pd for cross-coupling) .
- Purification : Column chromatography (silica gel) or recrystallization to isolate the compound, with HPLC monitoring purity ≥97% .
- Functional Group Compatibility : Protecting groups may be required to prevent side reactions at the methoxy or methyl positions during synthesis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy at C4, methyl at C7) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (CHNOS, theoretical MW: 193.04 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies by-products .
Q. How do the methoxy and methyl substituents at the 4- and 7-positions influence the physicochemical properties of thieno[3,2-d]pyrimidine derivatives?
- Methodological Answer :
- Methoxy Group (C4) : Enhances solubility in polar solvents due to oxygen’s electronegativity and hydrogen-bonding capacity. It also stabilizes the pyrimidine ring via resonance .
- Methyl Group (C7) : Increases lipophilicity, improving membrane permeability in biological assays. Steric effects may hinder interactions with bulky enzyme active sites .
Table 1 : Substituent Impact on Properties
| Substituent | Position | Key Effect | Example Evidence |
|---|---|---|---|
| Methoxy | 4 | ↑ Solubility, Stabilizes ring | |
| Methyl | 7 | ↑ Lipophilicity, Steric effects |
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
- Purity Verification : Re-test compound batches with conflicting results via HPLC and NMR to rule out impurities .
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to confirm activity thresholds .
Q. How can structure-activity relationship (SAR) studies be designed to systematically evaluate the contributions of substituents on the thieno[3,2-d]pyrimidine scaffold to anticancer activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (Cl, Br), alkyl chains, or electron-withdrawing groups at C4/C7 to compare activities .
- Biological Screening : Test analogs against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Correlate IC values with substituent properties (e.g., logP, Hammett σ) .
Table 2 : Example SAR Design Framework
| Step | Action | Purpose | Example Evidence |
|---|---|---|---|
| 1 | Vary substituents at C4/C7 | Identify key functional groups | |
| 2 | Measure logP/solubility | Link physicochemical traits to activity | |
| 3 | Molecular docking | Predict binding modes with targets (e.g., PI3Kα) |
Q. What in silico methods are validated for predicting the binding modes of this compound derivatives with kinase targets like PI3Kα?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the compound’s methoxy/methyl groups and PI3Kα’s ATP-binding pocket .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and identify critical hydrogen bonds .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
